molecular formula C18H17ClN6O2 B12624337 N-(3-chlorophenyl)-2-[5-hydroxy-2-(N'-phenylcarbamimidamido)-4H-imidazol-4-yl]acetamide

N-(3-chlorophenyl)-2-[5-hydroxy-2-(N'-phenylcarbamimidamido)-4H-imidazol-4-yl]acetamide

Cat. No.: B12624337
M. Wt: 384.8 g/mol
InChI Key: QGJFNYISYBGCCY-UHFFFAOYSA-N
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Description

The compound N-(3-chlorophenyl)-2-[5-hydroxy-2-(N'-phenylcarbamimidamido)-4H-imidazol-4-yl]acetamide features a 3-chlorophenyl group linked via an acetamide moiety to a substituted imidazole ring. The imidazole core is further modified with a hydroxy group at position 5 and an N'-phenylcarbamimidamido group at position 2.

Properties

Molecular Formula

C18H17ClN6O2

Molecular Weight

384.8 g/mol

IUPAC Name

2-[2-[(E)-[amino(anilino)methylidene]amino]-5-oxo-1,4-dihydroimidazol-4-yl]-N-(3-chlorophenyl)acetamide

InChI

InChI=1S/C18H17ClN6O2/c19-11-5-4-8-13(9-11)21-15(26)10-14-16(27)24-18(23-14)25-17(20)22-12-6-2-1-3-7-12/h1-9,14H,10H2,(H,21,26)(H4,20,22,23,24,25,27)

InChI Key

QGJFNYISYBGCCY-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/C(=N/C2=NC(C(=O)N2)CC(=O)NC3=CC(=CC=C3)Cl)/N

Canonical SMILES

C1=CC=C(C=C1)NC(=NC2=NC(C(=O)N2)CC(=O)NC3=CC(=CC=C3)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The target compound’s distinctiveness lies in its hydroxy-imidazole-carbamimidamido substituents, which influence hydrogen-bonding capacity and solubility. Key analogs include:

Compound Name Substituents Notable Features Reference
3-Chloro-N-phenyl-phthalimide Phthalimide core with 3-chlorophenyl Used in polymer synthesis; lacks acetamide and imidazole groups
2-(3-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide Thiadiazole ring with mercapto group Exhibits IR peaks at 1708 cm⁻¹ (C=O) and 3147 cm⁻¹ (N-H); mp. 212–216°C
N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide Benzothiazole with trifluoromethoxy group Synthesized via microwave irradiation (48% yield)
2-(Benzotriazol-1-yl)-N-[(3-chlorophenyl)methyl]-N-[6-(1-tetrahydro-pyran-2-ylpyrazol-4-yl)-3-pyridyl]acetamide Benzotriazole and pyridyl groups High purity (>95%); uses THF/Et₃N in synthesis

Key Observations :

  • The hydroxy and carbamimidamido groups in the target compound enhance polarity compared to non-polar phthalimide analogs .

Physicochemical Properties

  • Spectral Data :
    • IR : Acetamide C=O stretches (~1700 cm⁻¹) are consistent across analogs (e.g., 1708 cm⁻¹ in ).
    • NMR : 3-Chlorophenyl protons resonate at δ 7.26–7.58 (DMSO-d₆) in thiadiazole analogs , aligning with expected aromatic signals in the target compound.
  • Melting Points : Thiadiazole analog melts at 212–216°C , suggesting higher thermal stability than liquid-phase intermediates in .

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